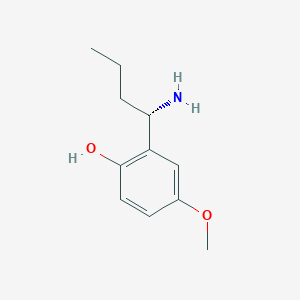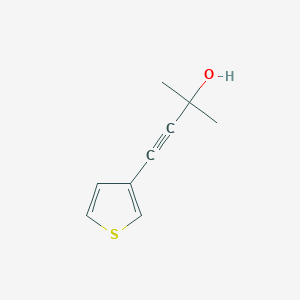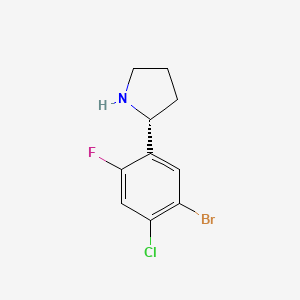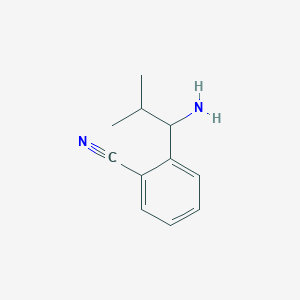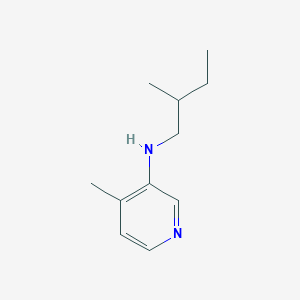![molecular formula C6H3BrN2O B12985245 4-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12985245.png)
4-Bromoisoxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a bromine atom attached to an isoxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the reaction of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group with sodium hydride in dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Bromoisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF).
Cyclization: Reagents such as aniline and carboximidoyl chlorides are used.
Major Products
The major products formed from these reactions include various substituted isoxazolo[5,4-b]pyridine derivatives, which can exhibit significant biological activity .
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown antibacterial, anticancer, and antiproliferative activities.
Biological Research: It has been investigated as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogens.
Materials Science: The unique structure of 4-Bromoisoxazolo[5,4-b]pyridine makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromoisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as cytochrome P450 CYP17 . By inhibiting this enzyme, the compound can disrupt the biosynthesis of steroid hormones, which may contribute to its anticancer and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-b]pyridine: Known for its pharmacological potential, including antitumor activity.
Uniqueness
4-Bromoisoxazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This structural feature distinguishes it from other isoxazolo[5,4-b]pyridine derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H3BrN2O |
|---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
4-bromo-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H |
InChI Key |
QWDBHWRVEWDPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


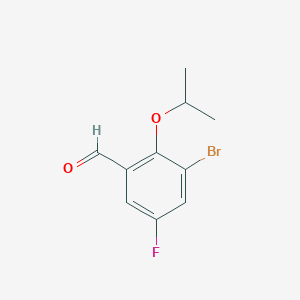
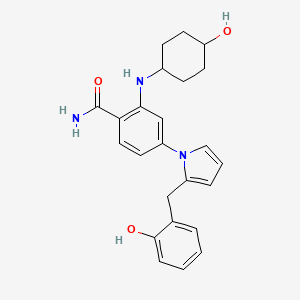

![1-(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)ethan-1-ol](/img/structure/B12985178.png)
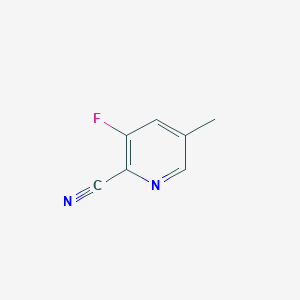
![Isopropyl 2,7-dibromospiro[fluorene-9,4'-piperidine]-1'-carboxylate](/img/structure/B12985189.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12985195.png)
